N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide
Description
N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide is a benzoxazole-derived compound characterized by a carbamothioyl linker and a 2-iodobenzamide moiety. The iodine substituent enhances molecular polarizability and may influence biological activity through steric and electronic effects .
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2S/c22-16-9-2-1-8-15(16)19(26)25-21(28)23-14-7-5-6-13(12-14)20-24-17-10-3-4-11-18(17)27-20/h1-12H,(H2,23,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRSUKLWXNABMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367680 | |
| Record name | STK173236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-57-4 | |
| Record name | STK173236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The subsequent steps involve the introduction of the phenyl group and the carbamothioyl moiety, followed by iodination to obtain the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Formation of the Carbamothioyl Group
The carbamothioyl moiety (NC(=S)-) is typically synthesized via nucleophilic addition of a heterocyclic amine to an isothiocyanate intermediate . For example:
-
Step 1 : Reaction of an acid chloride (e.g., benzamide chloride) with ammonium thiocyanate in anhydrous acetone to form an isothiocyanate .
-
Step 2 : Subsequent reaction with a heterocyclic amine (e.g., 3-(1,3-benzoxazol-2-yl)aniline) to yield the carbamothioyl derivative .
| Reagent | Role | Conditions |
|---|---|---|
| Ammonium thiocyanate | Forms isothiocyanate intermediate | Anhydrous acetone, reflux |
| Heterocyclic amine | Nucleophile for carbamothioyl formation | Room temperature |
Regioselectivity in Cyclization
Studies on analogous compounds (e.g., thiazolo[3,2-a]oxopyrimidines) highlight regioselectivity challenges during cyclization. For instance:
-
Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity of protons, favoring nucleophilic attack at specific sites .
-
5-endo-dig cyclization may occur depending on the electrophilic carbon’s reactivity .
Ambident Nucleophilicity
The carbamothioyl group can exhibit ambident nucleophilicity due to resonance effects, leading to multiple reaction pathways . For example:
-
Attack via sulfur : Preferred in neutral conditions.
-
Attack via nitrogen : Favored under acidic conditions or in the presence of electron-withdrawing groups .
Phase-Transfer Catalysis
Use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst can improve reaction rates and yields, particularly for poorly soluble intermediates .
Purification and Characterization
-
HPLC : Used to monitor reaction progress and purity.
-
NMR/MS : Critical for structural confirmation. For example, carbamothioyl protons typically appear as broad singlets in ¹H-NMR .
Therapeutic Potential
The benzoxazole core is linked to antimicrobial and anticancer activities , while the iodobenzamide fragment may enhance cellular uptake.
Spectral Data Analysis
| Compound | Key NMR Features | Yield |
|---|---|---|
| N-acyl thiourea derivatives | Broad singlet (NC(=S)-NH), aromatic multiplets | 56–63% |
| Thiazolo[3,2-a]oxopyrimidines | Downfield shifts for carbonyl protons | Variable |
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and phenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamothioyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Biological Activity
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide is a synthetic compound belonging to the class of benzoxazole derivatives. This class is noted for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H16BrN3O3S
- Molecular Weight : 467.9 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound is believed to inhibit specific enzymes and pathways that are crucial for cell proliferation and survival, particularly in cancer cells. Its mechanism may involve:
- Inhibition of Protein Kinases : Targeting kinases involved in signaling pathways that regulate cell growth.
- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.
- Antimicrobial Activity : Disrupting bacterial cell wall synthesis or function.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study 1: Anticancer Efficacy in Colorectal Carcinoma
A study conducted on the effects of this compound on colorectal carcinoma cells revealed that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The study utilized both in vitro and in vivo models to validate these findings.
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide?
- Methodology :
- Step 1 : Condensation of 3-(1,3-benzoxazol-2-yl)phenyl isothiocyanate with 2-iodobenzamide under reflux in anhydrous ethanol or methanol. Monitor reaction progress via TLC .
- Step 2 : Purification via recrystallization using methanol/water mixtures to isolate the thioamide product. Validate purity via elemental analysis (C, H, N, S) and NMR (¹H/¹³C) .
- Alternative : Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) using DCQX catalysts to accelerate reaction kinetics .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) to confirm stereochemistry .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., S···H, I···H contacts) to validate packing efficiency .
- Spectroscopic validation : Compare experimental IR (C=S stretch ~1250 cm⁻¹) and NMR (aromatic proton splitting patterns) with DFT-calculated values .
Q. What analytical techniques are critical for characterizing its stability and reactivity?
- Methodology :
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 200°C) .
- Fukui function analysis : Identify electrophilic/nucleophilic sites using DFT (B3LYP/6-311G(d,p)) to predict reactivity .
- HPLC-MS : Monitor degradation products under acidic/alkaline conditions to evaluate hydrolytic stability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental vs. theoretical data?
- Methodology :
- DFT optimization : Compare bond lengths/angles from X-ray data with B3LYP/6-311G(d,p)-optimized geometries. Discrepancies >0.05 Å suggest lattice strain or solvent effects .
- Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to reconcile discrepancies in observed vs. predicted reaction pathways .
- Energy framework analysis : Visualize intermolecular interaction energies (e.g., Coulombic vs. dispersion forces) to explain crystal packing anomalies .
Q. What strategies enhance the compound’s bioactivity in molecular docking studies?
- Methodology :
- Docking simulations : Use AutoDock Vina to screen against targets (e.g., SARS-CoV-2 Mpro). Optimize binding poses by adjusting torsion angles of the iodobenzamide moiety .
- QSAR modeling : Corlate Hammett σ values of substituents (e.g., –I vs. –CF₃) with binding affinity. Prioritize derivatives with predicted ΔG < −8 kcal/mol .
- MD simulations : Validate docking stability via 100 ns trajectories (RMSD < 2 Å) in GROMACS .
Q. How can conflicting spectral data from analogous compounds be resolved?
- Methodology :
- Cross-validate NMR assignments : Compare ¹H-¹³C HSQC data with analogous N-aryl thioamides (e.g., shifts for –NHCS– at δ 10–12 ppm) .
- Synchrotron XRD : Resolve ambiguous NOEs or crystallographic disorder in aromatic regions .
- Dynamic NMR : Probe tautomerism (e.g., thione-thiol equilibrium) via variable-temperature experiments .
Q. What experimental designs optimize yield in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–5 mol%) to maximize yield .
- Continuous flow reactors : Improve reproducibility by standardizing residence times and pressure conditions .
- In situ FTIR : Monitor intermediate formation (e.g., isothiocyanate intermediates) to terminate reactions at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
